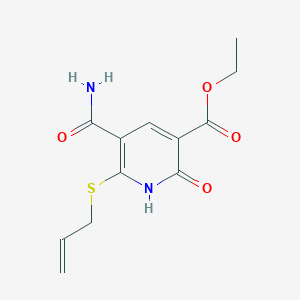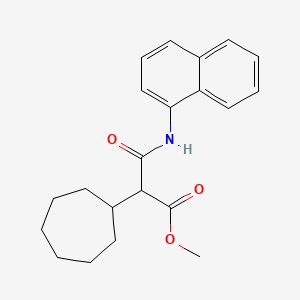![molecular formula C28H33N3O2 B4078579 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4078579.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Descripción general
Descripción
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, commonly known as BIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPA is a small molecule that belongs to the class of phenylpiperazine derivatives and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of BIPA is not fully understood, but it is believed to act on multiple targets in the body. BIPA has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic activity. BIPA has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in the regulation of dopamine and cAMP signaling pathways. This inhibition may contribute to the neuroprotective and anticancer effects of BIPA.
Biochemical and Physiological Effects
BIPA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BIPA can reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. BIPA has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BIPA is its small size, which makes it suitable for various research applications. BIPA is also relatively easy to synthesize and purify, which allows for large-scale production. However, one of the limitations of BIPA is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on BIPA. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance their efficacy in cancer treatment. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BIPA and its potential targets in the body.
Aplicaciones Científicas De Investigación
BIPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BIPA has been shown to exhibit potent antipsychotic activity by acting as a dopamine D2 receptor antagonist. BIPA has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
In neuroscience, BIPA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. BIPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, BIPA has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BIPA has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-22(2)24-8-14-27(15-9-24)33-21-28(32)29-25-10-12-26(13-11-25)31-18-16-30(17-19-31)20-23-6-4-3-5-7-23/h3-15,22H,16-21H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIOLUDNDNWXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4078502.png)
![4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4078510.png)

![2-chloro-N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078514.png)
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B4078526.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide](/img/structure/B4078533.png)
![N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4078535.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4078539.png)

![2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4078548.png)
![3-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4078553.png)
![5-[3-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078560.png)
![2-(5-{1-[(methoxyacetyl)(methyl)amino]cyclohexyl}-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate](/img/structure/B4078574.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078589.png)